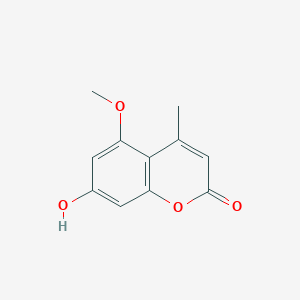
2-Cyclohexyl-1-methylquinazolin-4(1H)-one
Overview
Description
2-Cyclohexyl-1-methylquinazolin-4(1H)-one, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been shown to have a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival. Specifically, 2-Cyclohexyl-1-methylquinazolin-4(1H)-one has been shown to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer and antifungal effects, 2-Cyclohexyl-1-methylquinazolin-4(1H)-one has been shown to have several other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cyclohexyl-1-methylquinazolin-4(1H)-one in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is that its solubility in water is relatively low, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-Cyclohexyl-1-methylquinazolin-4(1H)-one. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one. Another area of interest is the investigation of the mechanism of action of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one in more detail, which could lead to the development of more potent analogs with improved therapeutic properties. Finally, there is also potential for the use of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one in combination with other chemotherapeutic agents to enhance their efficacy and reduce toxicity.
Scientific Research Applications
2-Cyclohexyl-1-methylquinazolin-4(1H)-one has been the subject of several studies that have investigated its potential as a therapeutic agent for various diseases. One study showed that 2-Cyclohexyl-1-methylquinazolin-4(1H)-one has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Another study demonstrated that 2-Cyclohexyl-1-methylquinazolin-4(1H)-one has antifungal activity against Candida albicans, a common fungal pathogen that can cause infections in humans.
properties
IUPAC Name |
2-cyclohexyl-1-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKFNOFYDSHQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-methylquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



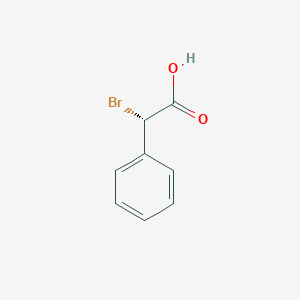
![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3274415.png)
![ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B3274430.png)
![1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-](/img/structure/B3274437.png)
![(Z)-2-(1-allyl-2-oxoindolin-3-ylidene)-6-benzyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B3274444.png)
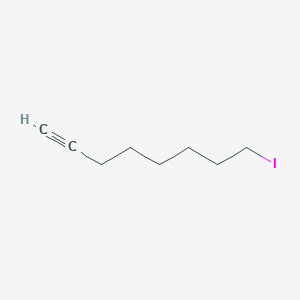
![2-(3-Chloro-2-methylphenyl)-6-methyloxazolo[4,5-b]pyridine](/img/structure/B3274456.png)
![Bicyclo[3.1.0]hexane, 6-(bromomethyl)-(9CI)](/img/structure/B3274460.png)
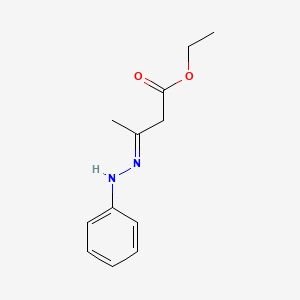
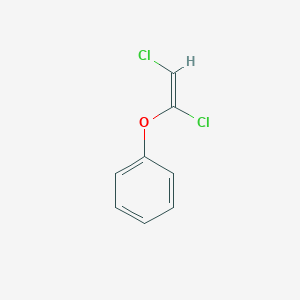
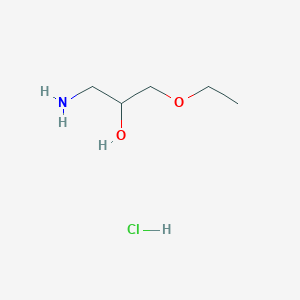
![Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3274490.png)

